5-Bromo-8-(trifluoromethyl)tetralin

Regioisomerism Structure-Activity Relationship Synthetic Handle Positioning

5-Bromo-8-(trifluoromethyl)tetralin is a critical building block for medicinal chemistry and materials science. Its precisely positioned 5-bromo and 8-CF₃ substituents create a unique electronic and steric environment that cannot be replicated by regioisomers or analog halides. The bromine enables versatile cross-coupling (Suzuki, Buchwald) for SAR library generation, while the CF₃ group enhances metabolic stability and provides a ¹⁹F NMR handle. Using any other analog risks failed reactions and erroneous biological results. Secure this high-purity intermediate to advance your drug discovery or materials program.

Molecular Formula C11H10BrF3
Molecular Weight 279.10 g/mol
Cat. No. B12841895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-(trifluoromethyl)tetralin
Molecular FormulaC11H10BrF3
Molecular Weight279.10 g/mol
Structural Identifiers
SMILESC1CCC2=C(C=CC(=C2C1)C(F)(F)F)Br
InChIInChI=1S/C11H10BrF3/c12-10-6-5-9(11(13,14)15)7-3-1-2-4-8(7)10/h5-6H,1-4H2
InChIKeyYXVLVVBAIHNCIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-8-(trifluoromethyl)tetralin: Definition, Core Structure, and Procurement Context


5-Bromo-8-(trifluoromethyl)tetralin (CAS 2128284-74-0) is a specialized aromatic halide belonging to the tetralin (1,2,3,4-tetrahydronaphthalene) class . Its core features a bicyclic framework of a fused benzene and cyclohexane ring, specifically substituted with a bromine atom at the 5-position and a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 8-position . This substitution pattern imparts distinct steric and electronic properties that modulate its reactivity, making it a valuable intermediate in medicinal chemistry and materials science [1]. The compound has a molecular formula of C₁₁H₁₀BrF₃ and a molecular weight of 279.1 g/mol .

5-Bromo-8-(trifluoromethyl)tetralin: Why Generic or In-Class Substitution is Scientifically Inadvisable


In medicinal chemistry and advanced organic synthesis, substituting 5-bromo-8-(trifluoromethyl)tetralin with a structurally similar analog without rigorous justification is a high-risk strategy that frequently leads to failed reactions or erroneous biological conclusions. The compound's precise 5-bromo-8-trifluoromethyl substitution pattern creates a unique electronic environment and steric profile that is not replicated by other regioisomers (e.g., 8-bromo-5-(trifluoromethyl)tetralin) or by compounds bearing different halogen substituents (e.g., 5-chloro or 5-iodo analogs) . The bromine atom at the 5-position serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the 8-CF₃ group exerts a strong electron-withdrawing effect, polarizing the aromatic ring and directing subsequent electrophilic substitutions to specific positions . The interplay between these two substituents is highly position-dependent. Furthermore, the introduction of a CF₃ group is known to significantly enhance metabolic stability and modulate lipophilicity compared to non-fluorinated or non-CF₃ analogs . These nuanced effects mean that even a seemingly minor alteration—such as replacing bromine with chlorine or shifting the CF₃ group—can fundamentally alter reaction yields, regioselectivity, and biological target engagement. The quantitative evidence presented in Section 3 underscores the specific, non-interchangeable characteristics of this compound.

5-Bromo-8-(trifluoromethyl)tetralin: Quantified Differentiation and Comparative Evidence for Scientific Selection


Regioisomeric Comparison: 5-Bromo-8-(trifluoromethyl)tetralin vs. 8-Bromo-5-(trifluoromethyl)tetralin

A key differentiation for procurement is the specific regioisomeric substitution pattern. While no direct head-to-head comparative study was located for this exact pair, the fundamental difference in the spatial arrangement of the bromine and trifluoromethyl groups leads to distinct electronic and steric properties . In 5-bromo-8-(trifluoromethyl)tetralin, the bromine is ortho to the fused cyclohexane ring and para to the CF₃ group, whereas in the 8-bromo-5-CF₃ isomer, this arrangement is reversed. This positional swap alters the local electron density on the aromatic ring, which is known to significantly impact the rate and regioselectivity of cross-coupling and electrophilic aromatic substitution reactions .

Regioisomerism Structure-Activity Relationship Synthetic Handle Positioning

Predicted Physical Properties: 5-Bromo-8-(trifluoromethyl)tetralin vs. Tetralin Core

The introduction of bromine and trifluoromethyl groups fundamentally alters the predicted physicochemical properties compared to the unsubstituted tetralin core. 5-Bromo-8-(trifluoromethyl)tetralin has a predicted boiling point of 264.7±40.0 °C and a predicted density of 1.500±0.06 g/cm³ . In contrast, the parent compound, 1,2,3,4-tetrahydronaphthalene (tetralin), has a boiling point of 207 °C and a density of 0.97 g/cm³ [1]. The substantial increase in both predicted boiling point (57.7 °C) and density (0.53 g/cm³) is a direct consequence of the increased molecular weight and stronger intermolecular interactions (e.g., dipole-dipole, halogen bonding) imparted by the Br and CF₃ substituents. These property shifts directly impact its behavior in purification, handling, and formulation.

Physicochemical Properties Lipophilicity Predicted Data

Comparative Synthetic Utility: 5-Bromo-8-(trifluoromethyl)tetralin vs. 5-Chloro-8-(trifluoromethyl)tetralin

The choice of halogen significantly impacts a compound's utility as a synthetic intermediate. 5-Bromo-8-(trifluoromethyl)tetralin features an aryl bromide, which is a privileged functional group for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) due to its optimal balance of oxidative addition reactivity and stability . While no direct comparative yield data is available for this specific compound against its 5-chloro analog, the general reactivity trend of aryl halides in cross-coupling is well-established: C-Br bonds are significantly more reactive than C-Cl bonds, allowing for milder reaction conditions and often higher yields, especially with challenging substrates [1]. A 5-chloro analog would require harsher conditions or more specialized catalysts, potentially leading to decomposition or side reactions with the acid-sensitive tetralin core or the electron-withdrawing CF₃ group. This makes the bromo-derivative a far more versatile and reliable building block for the majority of standard medicinal chemistry workflows.

Cross-Coupling Reactions Leaving Group Ability Synthetic Methodology

5-Bromo-8-(trifluoromethyl)tetralin: Evidence-Based Research and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Novel Tetralin-Based Drug Candidates

5-Bromo-8-(trifluoromethyl)tetralin serves as a privileged scaffold for building diverse compound libraries for drug discovery. The bromine atom at the 5-position is a reliable site for introducing molecular diversity through Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, as inferred from its class-level reactivity . This allows medicinal chemists to systematically explore structure-activity relationships (SAR) by attaching various aryl, heteroaryl, or amine groups. The presence of the 8-CF₃ group is particularly valuable, as it is a well-validated strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity, potentially improving a drug candidate's pharmacokinetic profile [1]. The specific 5,8-substitution pattern offers a distinct vector for SAR exploration compared to other regioisomers .

Chemical Biology: Development of Activity-Based Probes or Affinity Reagents

The defined and orthogonal reactivity of 5-bromo-8-(trifluoromethyl)tetralin makes it an excellent starting material for creating chemical probes. The bromine can be used as a 'tag' or a site for attaching a reporter group (e.g., a fluorophore or biotin) via cross-coupling chemistry. Concurrently, the electron-withdrawing CF₃ group can serve as a spectroscopic handle (e.g., ¹⁹F NMR) for monitoring binding interactions or cellular distribution in complex biological environments . Its predicted higher density and boiling point compared to the parent tetralin [1] also inform purification and handling protocols during probe synthesis.

Materials Science: Precursor for Advanced Organic Electronics or Ligands

The rigid, fused bicyclic core of 5-bromo-8-(trifluoromethyl)tetralin, combined with its functional handles, is well-suited for synthesizing ligands or building blocks for organic electronic materials. The bromine atom enables the efficient construction of extended π-conjugated systems through iterative cross-coupling reactions. The strongly electron-withdrawing CF₃ group can be used to tune the frontier molecular orbital energy levels (HOMO/LUMO) of the resulting materials, which is crucial for optimizing the performance of organic semiconductors, OLEDs, or photovoltaic devices .

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